
Nordeoxynivalenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordeoxynivalenol C is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea. It is a significant concern in food safety and agricultural industries due to its potential health risks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nordeoxynivalenol C typically involves the use of advanced organic chemistry techniques. One common method is the chemical modification of deoxynivalenol through selective reduction and oxidation reactions. The process often requires the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the fermentation of Fusarium fungi under controlled conditions. The fungi are cultured in nutrient-rich media, and the mycotoxin is extracted and purified using various chromatographic techniques. This method allows for the large-scale production of this compound for research and analytical purposes.
Análisis De Reacciones Químicas
Types of Reactions
Nordeoxynivalenol C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different toxicological properties.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical structure and biological activity.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Nordeoxynivalenol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their derivatives.
Biology: Researchers use this compound to investigate the mechanisms of mycotoxin toxicity and its effects on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: this compound is used in the food and agricultural industries to develop methods for detecting and mitigating mycotoxin contamination in crops.
Mecanismo De Acción
The mechanism of action of Nordeoxynivalenol C involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This disruption of protein synthesis can cause cellular stress and apoptosis, contributing to its toxic effects. The compound also affects various signaling pathways, including those involved in inflammation and immune responses.
Comparación Con Compuestos Similares
Nordeoxynivalenol C is similar to other mycotoxins produced by Fusarium fungi, such as:
Nivalenol: Another mycotoxin with a similar chemical structure and biological activity.
T-2 Toxin: A more potent mycotoxin with a different chemical structure but similar toxicological properties.
This compound is unique in its specific chemical modifications and the resulting differences in its biological activity compared to other mycotoxins. Its distinct properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
103776-40-5 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2R,3R,3aS,9bR)-7,9b-dimethyl-1,2,3,4-tetrahydrocyclopenta[c]chromene-2,3,3a,6-tetrol |
InChI |
InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)16)19-6-14(18)12(17)9(15)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14+/m1/s1 |
Clave InChI |
APXRXCMQCAJSSO-JXJLXUTGSA-N |
SMILES isomérico |
CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(CO2)O)O)O)C)O |
SMILES canónico |
CC1=C(C2=C(C=C1)C3(CC(C(C3(CO2)O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
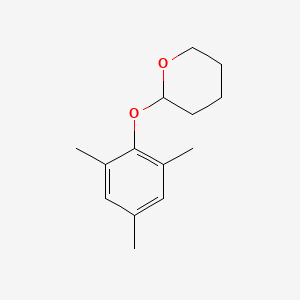
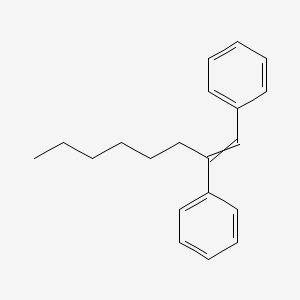
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
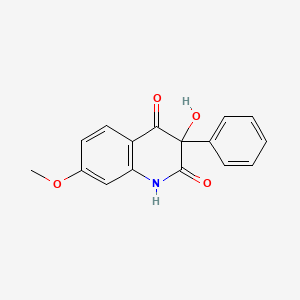
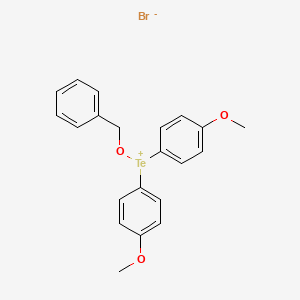
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
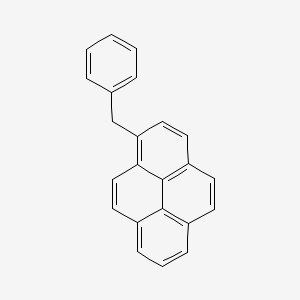

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
